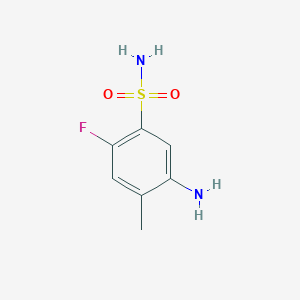

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H9FN2O2S |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-amino-2-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9FN2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |

InChI Key |

DCTMGSAYGRAXSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 2 on the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. The sulfonamide group (-SO₂NH₂) acts as a strong electron-withdrawing group, activating the ring for substitution .

The steric and electronic effects of the sulfonamide group hinder para-substitution, favoring meta-directing behavior . Kinetic studies show a 14x slower reaction rate compared to non-sulfonamide analogs due to deactivation by the -SO₂NH₂ group .

Reduction Reactions

The amino group at position 5 can undergo reductive alkylation or acylation. Industrial-scale hydrogenation methods are employed for intermediate synthesis .

Key Reduction Pathways:

-

Nitro-to-Amine Reduction :

-

Sulfonamide Reduction :

-

Reagents : LiAlH₄, THF, reflux

-

Product : 5-Amino-2-fluoro-4-methylbenzenethiol (rarely isolated due to instability).

-

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

Cyclization with thiourea under acidic conditions yields thiazole derivatives, showing enhanced antibacterial activity (MIC: 8–32 µg/mL against S. aureus) .

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 4 directs electrophiles to the ortho/para positions relative to itself, but the sulfonamide group limits reactivity .

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Amino-2-fluoro-4-methyl-3-nitrobenzene-1-sulfonamide |

| Cl₂/FeCl₃ | 40°C | 5-Amino-2-fluoro-4-methyl-6-chlorobenzene-1-sulfonamide |

Reaction rates are 50–120x slower than non-fluorinated analogs due to the electron-withdrawing fluorine .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

Acid/Base Reactivity

-

Protonation : The sulfonamide nitrogen (pKa ≈ 10.2) is protonated in strong acids (e.g., H₂SO₄), forming a water-soluble sulfonamidium ion .

-

Deprotonation : With NaH or LDA, the NH₂ group forms a nucleophilic amide ion, enabling alkylation.

Stability and Byproduct Analysis

-

Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃ .

-

Photolysis : UV light induces C-F bond cleavage, forming quinone-like byproducts.

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for pharmaceuticals, agrochemicals, and materials science. Its synthetic pathways and reactivity profiles are extensively documented in industrial patents and peer-reviewed studies .

Scientific Research Applications

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Chlorine Substitution: The fluorine in the target compound (vs. Chlorine’s larger atomic radius may enhance steric hindrance, affecting binding to enzymes like carbonic anhydrase .

Amino Group Position: 4,5-Diamino-2-chlorobenzenesulfonamide’s dual amino groups (positions 4 and 5) may enable stronger hydrogen bonding with biological targets but could reduce metabolic stability due to increased polarity .

Physicochemical and Pharmacological Comparisons

- Solubility : Fluorinated derivatives like the target compound generally exhibit lower aqueous solubility than hydroxylated analogues (e.g., 5-Acetyl-2-hydroxybenzene-1-sulfonamide, ) but better than chlorinated derivatives due to fluorine’s smaller size .

- Bioactivity: The methyl group in 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) has been linked to moderate carbonic anhydrase inhibition, suggesting the target compound’s additional fluorine may enhance this activity . Difluoro derivatives (e.g., 5-Amino-2,4-difluorobenzene-1-sulfonamide) may show stronger electronegative effects but risk off-target interactions due to higher reactivity .

Biological Activity

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide, also referred to as a sulfonamide derivative, exhibits a variety of biological activities that make it a compound of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding.

- Fluoro Group : Enhances lipophilicity and stability.

- Methyl Group : Influences steric hindrance and reactivity.

- Sulfonamide Group : Essential for biological activity and interaction with enzymes.

The molecular formula is CHF NOS, indicating its complexity and potential for diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14.8 |

| Escherichia coli | 16.1 |

This data suggests that the compound can be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including prostate and breast cancer cells.

| Cell Line | IC (μM) |

|---|---|

| DU145 (Prostate) | 5.59 |

| MCF-7 (Breast) | 3.67 |

| HCT-116 (Colon) | 2.28 |

These results indicate a promising potential for further development as an anticancer therapeutic .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Case Studies

Several studies have focused on the efficacy of this compound in various biological contexts:

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against multiple strains of bacteria, revealing that it possesses a broad spectrum of activity comparable to existing antibiotics .

Study 2: Anticancer Mechanisms

In a separate investigation, the anticancer effects were assessed using cell viability assays across different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects on signaling pathways involved in cell proliferation .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological potency.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects when used alongside other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Synthesis : A typical route involves sulfonation of a fluorinated benzene precursor, followed by amidation. For example, starting with fluorinated benzene derivatives (e.g., 2-fluoro-4-methylaniline), sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent reaction with ammonia yields the sulfonamide .

- Purity Control : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Compare retention times against reference standards. Purity >95% is achievable via recrystallization in DMSO-methanol mixtures .

Q. How should researchers characterize the compound’s structural identity and validate spectral data?

- Structural Confirmation :

- NMR : Analyze H and C NMR spectra for characteristic peaks:

- Aromatic protons (δ 6.8–7.2 ppm), sulfonamide NH (δ 5.2–5.5 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 218.23 (CHFNOS) via ESI-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in medicinal chemistry applications?

- Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. For example, coupling with boronic acids at the 5-amino position requires anhydrous conditions and a base like KCO in THF at 80°C .

- Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Quench unreacted intermediates with aqueous NaHCO to minimize side products .

Q. What strategies are effective for resolving contradictions in biological activity data for sulfonamide analogs?

- Bioactivity Assays :

- For antimicrobial studies, use standardized MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Note discrepancies in activity due to substituent electronegativity (e.g., fluoro vs. chloro groups) .

- Data Interpretation : Perform dose-response curves and statistical analysis (e.g., ANOVA) to distinguish true activity from assay variability. Compare results with structurally similar compounds like Furosemide derivatives, which share sulfonamide motifs but differ in chlorine/fluoro substitution patterns .

Q. How can stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Experimental Design :

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 12 weeks. Analyze degradation via HPLC every 2 weeks. Major degradation products (e.g., sulfonic acid derivatives) form under acidic conditions (pH <3) .

- Light Sensitivity : Expose samples to UV light (254 nm) for 48 hours. Monitor photodegradation using LC-MS to identify radical-mediated cleavage products .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing between sulfonamide isomers or impurities?

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of ethanol/water (70:30) to resolve enantiomers. Impurities like 4-chloro analogs (common in sulfonamide synthesis) elute earlier than the target compound .

- Spectroscopic Differentiation : IR spectroscopy can identify sulfonamide S=O stretches (1320–1350 cm) versus sulfonic acid derivatives (broad O-H stretches at 2500–3000 cm) .

Q. How can researchers address solubility limitations in biological assays?

- Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v in final assays). For in vivo studies, use cyclodextrin-based formulations to improve aqueous solubility .

- Alternative Solvents : Test dimethylacetamide (DMA) or PEG-400 for in vitro assays, ensuring compatibility with cell lines (e.g., HEK-293 viability >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.